![molecular formula C27H19N3O6 B4669678 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4669678.png)
3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
Übersicht
Beschreibung
3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, also known as NQO1 bioactivatable inhibitor, is a synthetic compound that has been extensively studied in recent years due to its potential applications in cancer treatment and prevention. This compound has been found to have a unique mechanism of action that allows it to selectively target cancer cells while leaving healthy cells unharmed. In
Wirkmechanismus
3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor works by selectively targeting cancer cells that overexpress the enzyme 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide. 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide is an enzyme that is upregulated in many cancer types and is involved in the detoxification of reactive oxygen species. 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor is designed to be activated specifically in cells that express high levels of 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, leading to the generation of toxic metabolites that induce cancer cell death.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that promote cancer cell survival. In addition, 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor has been found to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor is its selectivity for cancer cells that overexpress 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide. This allows for targeted therapy that minimizes damage to healthy cells. However, there are also limitations to the use of 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor in lab experiments. Its synthesis is complex and time-consuming, and it requires specialized equipment and expertise. In addition, the compound is not stable in solution and must be stored and handled carefully.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's structure to enhance its selectivity and potency. In addition, there is interest in exploring the use of 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor in combination with other therapies, such as immunotherapy and targeted therapy, to further improve cancer treatment outcomes. Finally, there is a need for more preclinical and clinical studies to fully understand the safety and efficacy of this promising compound.
Wissenschaftliche Forschungsanwendungen
3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor effects in a variety of cancer types, including breast, lung, and colon cancer. In addition, 3-(3-nitrophenyl)-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide bioactivatable inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-4-oxido-1-[(4-phenoxyphenyl)methoxy]quinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O6/c31-27-26(20-7-6-8-21(17-20)30(33)34)28(32)24-11-4-5-12-25(24)29(27)35-18-19-13-15-23(16-14-19)36-22-9-2-1-3-10-22/h1-17H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFANVQDSLJLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CON3C4=CC=CC=C4[N+](=C(C3=O)C5=CC(=CC=C5)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
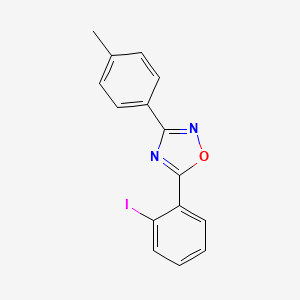

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)

![1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)
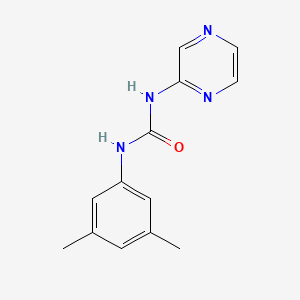
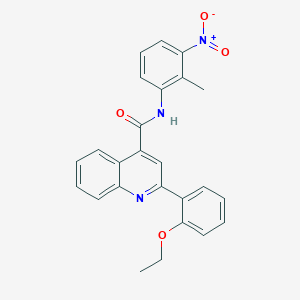
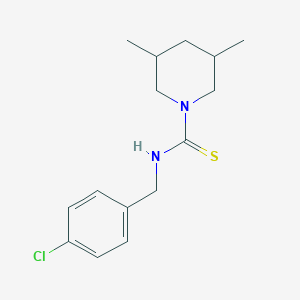
![N-(tert-butyl)-3-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4669664.png)
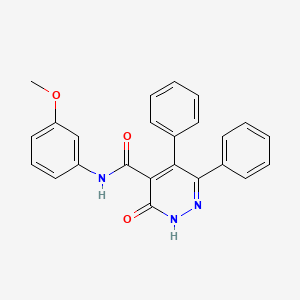
![4-fluoro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4669682.png)
